10-Iododecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Iododecan-1-amine is an organic compound with the molecular formula C10H21IN It is a derivative of decylamine, where an iodine atom is attached to the tenth carbon of the decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iododecan-1-amine typically involves the iodination of decylamine. One common method is the reaction of decylamine with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction can be represented as follows:
C10H21NH2+I2+H2O2→C10H21INH2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 10-Iododecan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form decylamine or other derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: 10-Hydroxydecan-1-amine, 10-Aminodecan-1-amine.
Oxidation: 10-Iminodecan-1-amine, 10-Nitriledecan-1-amine.
Reduction: Decylamine.
Scientific Research Applications
10-Iododecan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Iododecan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amine group can form hydrogen bonds, further modulating its biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Dodecane, 1-iodo- (C12H25I): Similar in structure but lacks the amine group, making it less versatile in chemical reactions.
1-Dodecanamine (C12H27N): Similar amine structure but without the iodine atom, affecting its reactivity and applications.
Uniqueness: 10-Iododecan-1-amine’s unique combination of an iodine atom and an amine group allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
113715-02-9 |
---|---|
Molecular Formula |
C10H22IN |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
10-iododecan-1-amine |
InChI |
InChI=1S/C10H22IN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10,12H2 |
InChI Key |
BHOOXOAMUAETDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCI)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.